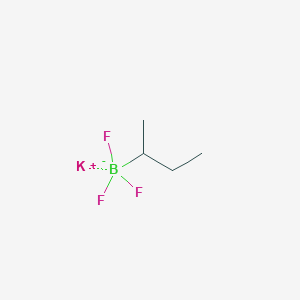

Potassium sec-butyltrifluoroborate

Übersicht

Beschreibung

Potassium sec-butyltrifluoroborate is an organotrifluoroborate compound involved in direct alkylation of heteroaryls and Suzuki cross-coupling reactions. It serves as a versatile and stable boronic acid surrogate .

Molecular Structure Analysis

The molecular formula of Potassium sec-butyltrifluoroborate is C4H9BF3K. It consists of a sec-butyl group (C4H9) attached to a boron atom (B) with three fluorine atoms (F) and a potassium ion (K) .Chemical Reactions Analysis

Potassium sec-butyltrifluoroborate is commonly employed in Suzuki-Miyaura cross-coupling reactions and Rh-catalyzed addition reactions. Its stability and ease of preparation make it a valuable reagent for appending alkyl groups selectively onto appropriate molecular substructures .Wissenschaftliche Forschungsanwendungen

Synthesis of Ketones and Azobenzenes

- Potassium permanganate supported on copper(II) sulfate pentahydrate has been used for oxidizing primary aliphatic amines, like sec-butylamine, to carbonyl compounds. This method avoids carbon-carbon bond cleavage common in alkylbenzene side chains during oxidation with permanganate under homogeneous conditions (Noureldin & Bellegarde, 1999).

Preparation of Potassium Trialkoxyborohydrides

- A study on the preparation of potassium trialkoxyborohydrides, a new class of reducing agents, explored reactions with various organoborates. This research involved the synthesis of potassium tri-sec-butoxyborohydride, among others (Brown, Cha, & Nazer, 1984).

Oxidation of Organotrifluoroborates

- The oxidation of potassium- and tetra-n-butylammonium organotrifluoroborates with hydroxyl groups, including aryl-, alkenyl-, and alkyltrifluoroborates, was demonstrated. This study showcased the utility of oxidized products in Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006).

Palladium-Catalyzed Cross-Coupling Reactions

- Research focused on cross-coupling reactions of potassium aryltrifluoroborates with organic chlorides, utilizing a palladacycle as a precatalyst. This process was conducted in aqueous media under various conditions, including microwave heating (Alacid & Nájera, 2008).

Mannich Reactions with Potassium Alkynyltrifluoroborates

- Potassium alkynyltrifluoroborates were used in Mannich reactions with amines and salicylaldehydes, highlighting their potential in generating highly functionalized amines. Ionic liquids served as suitable solvents for these reactions (Kabalka, Venkataiah, & Dong, 2004).

Development of the Suzuki-Miyaura Cross-Coupling Reaction

- The Suzuki-Miyaura cross-coupling reaction using potassium alkynyltrifluoroborates with aryl halides or triflates was developed. These potassium alkynyltrifluoroborates are characterized by their air- and moisture-stability, which is advantageous for applications in combinatorial chemistry (Molander, Katona, & Machrouhi, 2002).

These studies represent a fraction

of the extensive research conducted on Potassium sec-butyltrifluoroborate and related compounds. The applications range from synthesis processes to catalysis in various chemical reactions, demonstrating the versatility and importance of these compounds in scientific research.

Electrochemical Studies

- A study on scanning electrochemical microscopy involved fabricating voltammetric ion-selective micropipet electrodes for potassium ion detection. This research is significant for understanding ion transfer at bilayer lipid membranes (Amemiya & Bard, 2000).

Reactions for Functionalized Ketones and Alcohols

- Potassium alkenyl- and aryltrifluoroborates have been used in Rh(I)-catalyzed additions to enones and aldehydes, producing β-functionalized ketones and allylic/benzylic alcohols. This reaction is faster and more efficient than using boronic acids (Batey, Thadani, & Smil, 1999).

Synthesis and Addition Reactions

- The synthesis of potassium 2-substituted-1,3-dithianotrifluoroborate salts and their reactivity in reactions with chiral cyclic N-acyliminium ions were explored, offering insights into the moderate to good yields of the resulting products (Vieira et al., 2008).

Investigation of Electron Transfer Catalysis

- Research on Re(bpy-R)(CO)4 complexes relevant to CO2 reduction explored electron transfer catalysis for carbon monoxide release. This study provides a deeper understanding of the mechanisms involved in CO2 reduction (Grice et al., 2013).

Carbonylative Aroylation of Vinyl Ketones

- Potassium aryltrifluoroborates were used in the carbonylative aroylation of vinyl ketones, expanding their scope in homogeneous catalysis and identifying the solvent as the proton source for these reactions (Sauthier et al., 2009).

Wirkmechanismus

Target of Action

Potassium sec-butyltrifluoroborate is a type of organoboron reagent . The primary targets of this compound are the molecular structures that it interacts with during Suzuki-Miyaura cross-coupling reactions .

Mode of Action

Potassium sec-butyltrifluoroborate interacts with its targets through a process known as transmetalation . This compound is involved in direct alkylation of heteroaryls and Suzuki cross-coupling . It offers several advantages over other boronic acids and esters, including stability to air and moisture, and compatibility with strong oxidative conditions .

Biochemical Pathways

The primary biochemical pathway affected by Potassium sec-butyltrifluoroborate is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a critical process in complex molecule synthesis .

Result of Action

The result of Potassium sec-butyltrifluoroborate’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex molecules, including many biologically significant analogues .

Action Environment

The action of Potassium sec-butyltrifluoroborate is influenced by several environmental factors. Notably, this compound is stable to air and moisture, and is remarkably compliant with strong oxidative conditions . This makes it a versatile reagent that can be used in a variety of reaction conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

potassium;butan-2-yl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3.K/c1-3-4(2)5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHBSAAEEGTTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)CC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635713 | |

| Record name | Potassium (butan-2-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium sec-butyltrifluoroborate | |

CAS RN |

958449-00-8 | |

| Record name | Potassium (butan-2-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1602857.png)

![[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol](/img/structure/B1602865.png)